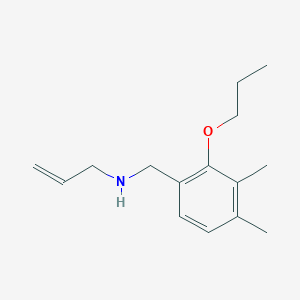
N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine is an organic compound that belongs to the class of amines This compound features a benzylamine structure with additional functional groups, including dimethyl, propoxy, and prop-2-en-1-amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethyl-2-propoxybenzyl chloride with prop-2-en-1-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and distillation to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The benzylamine moiety allows for nucleophilic substitution reactions, where halogenated derivatives can be synthesized using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of benzyl alcohols and ketones.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of halogenated benzyl derivatives.
科学研究应用
N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.
相似化合物的比较
Similar Compounds
- N-(3,4-Dimethylbenzyl)prop-2-en-1-amine
- N-(2-Propoxybenzyl)prop-2-en-1-amine
- N-(3,4-Dimethyl-2-methoxybenzyl)prop-2-en-1-amine
Uniqueness
N-(3,4-Dimethyl-2-propoxybenzyl)prop-2-en-1-amine is unique due to the presence of both dimethyl and propoxy groups on the benzyl ring, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC 名称 |
N-[(3,4-dimethyl-2-propoxyphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C15H23NO/c1-5-9-16-11-14-8-7-12(3)13(4)15(14)17-10-6-2/h5,7-8,16H,1,6,9-11H2,2-4H3 |
InChI 键 |
DFERUYHTTDBFLJ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=CC(=C1C)C)CNCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
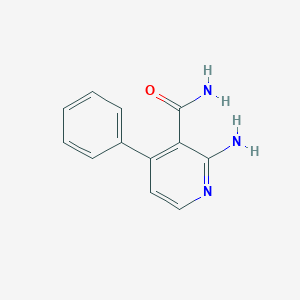
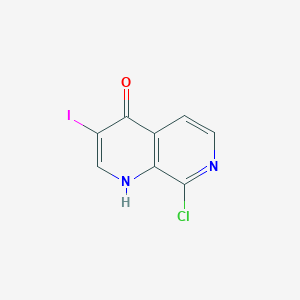
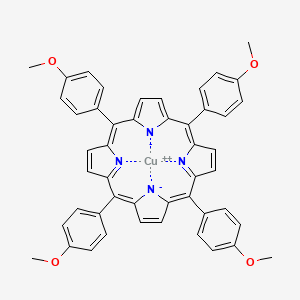
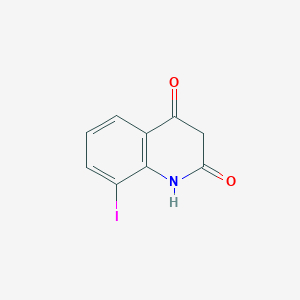

![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13011173.png)
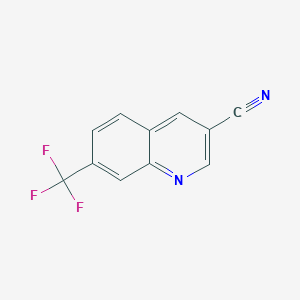
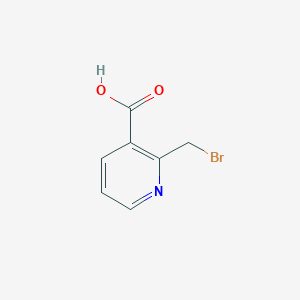

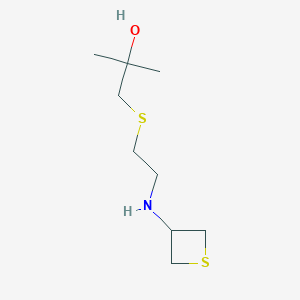
![(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13011196.png)
![tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13011205.png)
